{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}(4-methyl-2-phenyl-5-pyrimidinyl)methanone
Description
The compound {4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}(4-methyl-2-phenyl-5-pyrimidinyl)methanone is a heterocyclic molecule featuring a pyridine core substituted with chlorine and trifluoromethyl groups at positions 3 and 5, respectively. This pyridinyl group is linked via a piperazine moiety to a 4-methyl-2-phenyl-5-pyrimidinyl methanone group.
Properties
IUPAC Name |
[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(4-methyl-2-phenylpyrimidin-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClF3N5O/c1-14-17(13-27-19(29-14)15-5-3-2-4-6-15)21(32)31-9-7-30(8-10-31)20-18(23)11-16(12-28-20)22(24,25)26/h2-6,11-13H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPMYCHNTUDUJGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClF3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound {4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}(4-methyl-2-phenyl-5-pyrimidinyl)methanone is a complex organic molecule that has garnered attention in various fields of biological research. Its unique structure, characterized by the presence of a piperazine ring and multiple aromatic systems, suggests potential for diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing on available research findings, case studies, and relevant data.
Molecular Structure
The molecular formula of the compound is with a molecular weight of approximately 495.71 g/mol. The structure includes:
- A piperazine moiety.
- A pyridine ring substituted with a trifluoromethyl group.
- A pyrimidine derivative.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 495.71 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of piperazine have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .
The proposed mechanism of action for similar compounds involves inhibition of bacterial phosphopantetheinyl transferases (PPTases), which are crucial for bacterial viability and virulence. This inhibition leads to a reduction in secondary metabolism and ultimately thwarts bacterial growth .
Case Studies
- Inhibition Studies : In vitro assays demonstrated that analogs of this compound can inhibit bacterial growth at submicromolar concentrations without exhibiting cytotoxic effects on human cells .
- Pharmacokinetics : Advanced analogs have been tested for their pharmacokinetic profiles, revealing favorable absorption and distribution characteristics in vivo, which supports their potential as therapeutic agents .
Toxicological Profile
While the compound shows promising biological activities, it is essential to consider its safety profile. The compound has been classified under several hazard categories due to its potential toxicity:
Bioassay Results
Bioassays conducted on similar compounds have yielded valuable insights into their biological efficacy. For instance:
- Compounds exhibited selective antibacterial activity with minimal toxicity to mammalian cells.
- Structural modifications have been explored to enhance potency and reduce side effects .
Patents and Innovations
Several patents related to this compound highlight its potential applications in treating metabolic disorders such as diabetes and obesity, indicating its role as a modulator of metabolic pathways .
Comparison with Similar Compounds
Fluopyram: A Fungicidal Analog
Structure: Fluopyram (N-(2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl)-2-(trifluoromethyl)benzamide) shares the 3-chloro-5-(trifluoromethyl)-2-pyridinyl group but replaces the piperazino-pyrimidinyl methanone with a benzamide-ethyl bridge. Activity: As a broad-spectrum fungicide, Fluopyram inhibits mitochondrial respiration by targeting succinate dehydrogenase . Key Differences:
- The ethyl-benzamide chain in Fluopyram likely enhances membrane permeability compared to the bulkier piperazino-pyrimidinyl group in the target compound.
| Parameter | Target Compound | Fluopyram |
|---|---|---|
| Core Structure | Pyridine-Piperazine-Pyrimidine | Pyridine-Ethyl-Benzamide |
| Molecular Weight | ~450–500 g/mol | 396.25 g/mol |
| Key Functional Groups | Trifluoromethyl, Chlorine, Piperazine | Trifluoromethyl, Chlorine, Benzamide |
| Application | Hypothetical pesticidal/pharmaceutical | Fungicide |
Haloxyfop Derivatives: Herbicidal Analogs
Structure: Haloxyfop (2-[4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy]propanoic acid) incorporates the same pyridinyl group but connects it via an ether linkage to phenoxypropionic acid. Activity: Haloxyfop inhibits acetyl-CoA carboxylase, disrupting lipid synthesis in plants . Key Differences:
- The ether-phenoxypropionic acid chain in Haloxyfop confers herbicidal activity, contrasting with the piperazine-pyrimidine moiety in the target compound, which may favor interactions with neuronal or fungal targets.
- Haloxyfop derivatives (e.g., haloxyfop-ethoxyethyl) are banned in some regions due to carcinogenicity , highlighting the importance of substituent choice in safety profiles.
| Parameter | Target Compound | Haloxyfop |
|---|---|---|
| Linkage | Piperazine | Ether |
| Key Substituents | Pyrimidinyl Methanone | Phenoxypropionic Acid |
| Toxicity | Unknown | Carcinogenic (banned) |
Pyrimidine and Pyridazinone Analogs
Examples :
- 4-Chloro-5-dimethylamino-2-phenyl-2H-pyridazin-3-one: Features a pyridazinone core instead of pyrimidine, with dimethylamino and phenyl groups influencing herbicidal activity (e.g., pyrazon) .
Structural Insights :
- Pyrimidine vs. Pyridazinone Cores: Pyrimidines (6-membered, two nitrogen atoms) offer greater aromatic stability compared to pyridazinones (6-membered, two adjacent nitrogen atoms), affecting electronic distribution and reactivity .
- Substituent Effects: The 4-methyl-2-phenyl group in the target compound may enhance hydrophobic interactions, while amine or carbonyl groups in analogs modulate hydrogen-bonding capacity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
